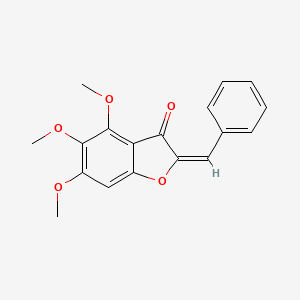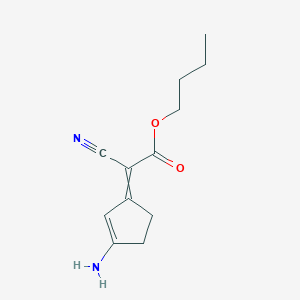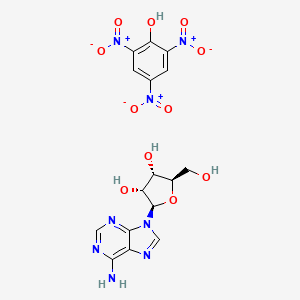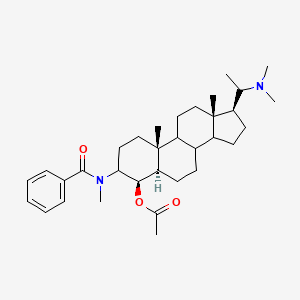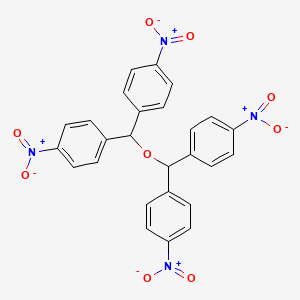
1,1',1'',1'''-(Oxydimethanetriyl)tetrakis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is a complex organic compound with the molecular formula C26H18N4O9 It is characterized by the presence of four nitrobenzene groups attached to a central oxydimethanetriyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl chloride reacts with formaldehyde to form the desired compound. The reaction conditions usually include a solvent such as dichloromethane and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted nitrobenzene derivatives.
科学的研究の応用
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
1,1’,1’‘,1’‘’-(1,2-Ethanediylidene)tetrakis(4-nitrobenzene): Similar structure but with an ethanediylidene core instead of oxydimethanetriyl.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains four carboxyphenyl groups attached to a porphyrin core.
Uniqueness
1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is unique due to its oxydimethanetriyl core, which provides distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
6337-32-2 |
|---|---|
分子式 |
C26H18N4O9 |
分子量 |
530.4 g/mol |
IUPAC名 |
1-[bis(4-nitrophenyl)methoxy-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H18N4O9/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)39-26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
InChIキー |
CFNBBYGSZCDSGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])OC(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


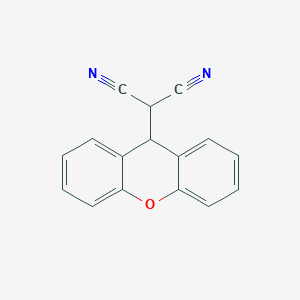
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)



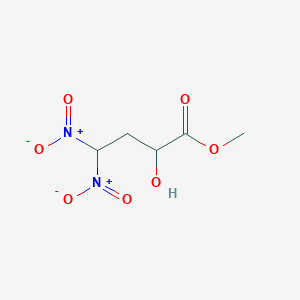
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

